1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone
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Overview
Description
1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone is a complex organic compound that features a naphthalene ring system linked to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone typically involves multiple steps:
Formation of the Naphthalene Derivative: The naphthalene ring can be functionalized through Friedel-Crafts acylation to introduce the ethanone group.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reaction: The naphthalene derivative and the piperidine derivative are coupled using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.
Hydroxylation: Hydroxyl groups are introduced via selective oxidation reactions using reagents like PCC or Swern oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone can undergo various chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using strong oxidizing agents like KMnO4 or Jones reagent.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like SOCl2 or PBr3.
Common Reagents and Conditions
Oxidation: KMnO4, Jones reagent, PCC
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halides, esters
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone: can be compared with other naphthalene-based compounds and piperidine derivatives.
Naphthalene-2-carboxylic acid: A simpler naphthalene derivative with different functional groups.
4-hydroxypiperidine: A simpler piperidine derivative with a single hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines the properties of both naphthalene and piperidine rings
Properties
IUPAC Name |
1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c25-18-8-11-23(12-9-18)20-10-13-24(15-21(20)26)22(27)14-17-6-3-5-16-4-1-2-7-19(16)17/h1-7,18,20-21,25-26H,8-15H2/t20-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLSVEIELFUQML-NHCUHLMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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